2,2-Bis(bromomethyl)-1,3-propanediol

Overview

Description

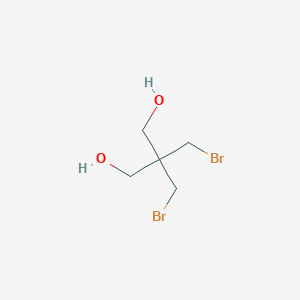

2,2-Bis(bromomethyl)-1,3-propanediol, also known as dibromoneopentyl glycol, is an organic compound with the chemical formula C5H10Br2O2. It appears as a white crystalline powder and is primarily used as a reactive flame retardant. This compound is soluble in solvents like toluene, ethanol, ethylene glycol, propylene glycol, and acetone, but only slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(bromomethyl)-1,3-propanediol can be synthesized through the bromination of neopentyl glycol. The reaction typically involves the use of hydrobromic acid (HBr) and bromine (Br2) under controlled conditions. The process includes the following steps:

Bromination: Neopentyl glycol is reacted with bromine in the presence of a catalyst, often hydrobromic acid, to form this compound.

Purification: The crude product is purified through recrystallization or distillation to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(bromomethyl)-1,3-propanediol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or ketones, and reduced to form alcohols.

Polymerization: It can act as a cross-linking agent in polymerization reactions, particularly in the production of flame-retardant polymers

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Aldehydes and ketones.

Reduction Products: Alcohols

Scientific Research Applications

Flame Retardant in Polymer Compositions

BBMP is widely used as a flame retardant in various polymeric materials due to its effectiveness in reducing flammability. Its applications include:

- Unsaturated Polyester Resins : Used in the production of composite materials for automotive and construction industries.

- Rigid Polyurethane Foams : Incorporated into insulation materials for buildings and refrigeration systems.

The compound's ability to inhibit combustion makes it a valuable additive in products that require enhanced fire safety measures .

Molded Products

BBMP is incorporated into molded products where fire resistance is crucial. This includes electrical housings and components, where the risk of ignition poses significant safety concerns. The compound's thermal stability contributes to maintaining structural integrity under high temperatures .

Genotoxicity Studies

Recent studies have focused on the genotoxic effects of BBMP. Research has indicated that BBMP can induce genotoxicity in various cell types, including human urothelial cells (UROtsa) and primary rat hepatocytes. These studies are essential for understanding the compound's potential health risks associated with exposure .

Carcinogenicity Assessments

BBMP has been classified as a reasonably anticipated human carcinogen based on sufficient evidence from animal studies. Investigations conducted by the National Toxicology Program (NTP) demonstrated tumor formation in multiple sites within rats and mice exposed to BBMP over extended periods . The findings highlight the importance of evaluating the long-term effects of BBMP exposure in both occupational and consumer settings.

Case Studies

Mechanism of Action

The primary mechanism by which 2,2-bis(bromomethyl)-1,3-propanediol exerts its effects is through the release of bromine radicals during thermal decomposition. These bromine radicals act as flame inhibitors by interfering with the combustion process, thereby reducing the flammability of the materials in which the compound is incorporated .

Comparison with Similar Compounds

Similar Compounds

2,3-Dibromo-1-propanol: Another brominated flame retardant with similar applications.

Tribromoneopentyl alcohol: A related compound with three bromine atoms, used for similar purposes

Uniqueness

2,2-Bis(bromomethyl)-1,3-propanediol is unique due to its specific molecular structure, which provides optimal flame-retardant properties while maintaining stability and compatibility with various polymer matrices. Its dual bromine atoms allow for effective flame inhibition, making it a preferred choice in many industrial applications .

Biological Activity

2,2-Bis(bromomethyl)-1,3-propanediol, commonly known as DBNPG (CAS RN 3296-90-0), is a brominated flame retardant that has garnered attention for its biological activity, particularly its potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects associated with DBNPG.

Chemical Structure and Properties

- Chemical Formula : C5H10Br2O2

- Molecular Weight : 227.95 g/mol

DBNPG is characterized by two bromomethyl groups attached to a propane diol backbone, which contributes to its flame-retardant properties but also raises concerns regarding its toxicity.

Carcinogenicity

Research indicates that DBNPG exhibits significant carcinogenic potential. A study involving female F344/N rats demonstrated clear evidence of carcinogenic activity, marked by increased incidences of neoplasms in multiple organs, including the liver and kidneys . The mode of action is believed to be genotoxic, suggesting that DBNPG may induce mutations leading to cancer.

Genotoxicity

DBNPG has been classified under compounds with genotoxic properties. It is hypothesized that its metabolites may play a role in its carcinogenic effects. The compound's structure allows it to interact with cellular components, potentially leading to DNA damage .

Endocrine Disruption

Studies have also explored the endocrine-disrupting potential of DBNPG. While specific mechanisms remain under investigation, there is concern that brominated flame retardants can interfere with hormonal systems, potentially affecting reproductive health and development .

Summary of Findings

A summary of key toxicological studies on DBNPG is presented in Table 1 below:

Case Study 1: Carcinogenic Effects in Animal Models

In a pivotal study, female F344/N rats were exposed to varying doses of DBNPG over an extended period. The results indicated a dose-dependent increase in tumor incidence, particularly in the liver and urinary bladder. Histopathological examinations confirmed the presence of malignant tumors, underscoring the compound's carcinogenic potential .

Case Study 2: Genotoxic Mechanisms

Another investigation focused on the genotoxic mechanisms underlying DBNPG's activity. Researchers employed various assays to assess DNA damage in vitro and observed significant increases in mutagenic events following exposure to DBNPG. These findings align with predictions based on structural alerts for genotoxicity associated with aliphatic halogens .

Regulatory Status

Given its identified risks, DBNPG has been classified as a potential human carcinogen by regulatory agencies such as the National Toxicology Program (NTP). This classification necessitates careful handling and assessment in industrial applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing BMP?

BMP is synthesized via bromination of 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol derivatives) using hydrobromic acid or brominating agents. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR) and X-ray crystallography to resolve its pseudotetrahedral molecular geometry (bond angles: C-Br ~1.94 Å, C-O ~1.43 Å) . Elemental analysis and infrared (IR) spectroscopy are used to verify purity and functional groups (e.g., -OH and C-Br stretches at 3400 cm and 550 cm, respectively) .

Q. How can researchers assess BMP purity and stability in experimental settings?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended for quantifying BMP purity. Technical-grade BMP (~78% purity) contains isomers (e.g., 2,2-bis(bromomethyl)-1-bromo-3-hydroxypropane) and dimers, which require gradient elution for separation . Stability studies should monitor hygroscopicity (water content <0.5% via Karl Fischer titration) and thermal decomposition (TGA analysis shows decomposition onset at ~200°C) .

Q. What physicochemical properties are critical for designing BMP-based experiments?

Key properties include:

- Melting point : 109.5–114°C (varies with isomer content) .

- Water solubility : <1 mg/mL at 25°C; use polar aprotic solvents (e.g., DMSO) for in vitro studies .

- LogP : ~0.8 (estimated), indicating moderate hydrophobicity . These parameters influence dosing strategies in toxicology studies .

Advanced Research Questions

Q. What mechanisms underlie BMP-induced genotoxicity and carcinogenicity?

BMP induces oxidative DNA damage via reactive oxygen species (ROS), detected in human urothelial cells (UROtsa) using the alkaline comet assay. Pretreatment with N-acetyl-L-cysteine (NAC) reduces strand breaks by 60–70%, confirming ROS-mediated damage . BMP also upregulates Nrf2 and HSP70, indicating activation of oxidative stress response pathways . In vivo, chronic exposure in rodents causes urinary bladder tumors, linked to glucuronidation metabolites (e.g., BMP-glucuronide) that form DNA adducts .

Q. How do metabolic pathways of BMP differ between species, and what are the implications for extrapolating data?

In Fischer-344 rats, BMP undergoes rapid glucuronidation (90% within 24h) via UGT1A1/1A9, with urinary excretion as the primary route . Human hepatocytes, however, show 50% lower glucuronidation efficiency, suggesting species-specific metabolic activation . Researchers must validate in vitro models (e.g., primary hepatocytes vs. microsomes) to avoid underestimating human toxicity risks .

Q. What experimental strategies mitigate confounding effects from BMP isomers and impurities?

Technical-grade BMP contains ~22% impurities, including tribrominated analogs and dimers, which may exhibit distinct toxicity profiles . Use preparative HPLC or recrystallization (ethanol/water) to isolate pure BMP (>98%). For in vivo studies, include impurity controls to assess additive/synergistic effects .

Q. How do alternative carcinogenicity models (e.g., fish) compare to rodents for BMP risk assessment?

In guppies (Poecilia reticulata), BMP exposure (60–150 mg/L) causes dose-dependent mortality and histopathological lesions (e.g., hepatic necrosis) but lacks tumorigenicity observed in rodents. This discrepancy highlights limitations in cross-species extrapolation and underscores the need for multi-model validation .

Q. What role does oxidative stress play in BMP-induced DNA damage across cell types?

In UROtsa cells, BMP elevates intracellular ROS by 2.5-fold within 1h, detected via DCFH-DA fluorescence. DNA damage (8-hydroxyguanine lesions) is confirmed using hOGG1-modified comet assays, with oxidative base modifications accounting for 40–50% of total lesions . Contrastingly, hepatic cells show lower ROS induction, suggesting tissue-specific susceptibility .

Q. How can researchers reconcile contradictions in BMP toxicity data between in vitro and in vivo studies?

In vitro studies often use non-cytotoxic BMP concentrations (5–100 μM), while in vivo doses (e.g., 150 mg/kg/day in rats) exceed metabolic clearance capacity, leading to bioaccumulation . Employ physiologically based pharmacokinetic (PBPK) modeling to align dosing regimens. For example, rat hepatocyte glucuronidation rates (k = 0.12 min) predict in vivo metabolite saturation at doses >100 mg/kg .

Properties

IUPAC Name |

2,2-bis(bromomethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUGKEQJSLOLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2O2 | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020164 | |

| Record name | Pentaerythritol dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-bis(bromomethyl)-1,3-propanediol is an off-white powder. (NTP, 1992), Other Solid, Off-white hygroscopic solid; [CAMEO] | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

455 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 38 g/L at 25 °C | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.2 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000013 [mmHg] | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from benzene | |

CAS No. |

3296-90-0 | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3296-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003296900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoneopentyl glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaerythritol dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(bromomethyl)propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHG182S25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

228 to 230 °F (NTP, 1992), 113 °C | |

| Record name | 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19908 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Bis(bromomethyl)-1,3-propanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.